CID 10898990
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Overview
Description
The compound with the identifier “CID 10898990” is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of CID 10898990 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 10898990 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 10898990 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 10898990 involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical effects, which are the basis for its applications in different fields. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
CID 10898990 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors, such as reactivity, stability, and applications.
References
Properties
Molecular Formula |
C7H15O2Si |
---|---|
Molecular Weight |
159.28 g/mol |
InChI |
InChI=1S/C7H15O2Si/c1-5-9-7(8)6(2)10(3)4/h6H,5H2,1-4H3 |
InChI Key |
RDURHFKKFQTVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[Si](C)C |
Origin of Product |
United States |
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